molecular formula C18H20N2O3S B2638227 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921811-88-3

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2638227
CAS RN: 921811-88-3
M. Wt: 344.43
InChI Key: ALBYKZTXEFEBKK-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Pathways

The compound has been utilized in the synthesis of various heterocyclic derivatives. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide is a key precursor in synthesizing heterocyclic compounds featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways involve regioselective attacks and/or cyclization by the cyanoacetamido moiety on different chemical reagents. This leads to the formation of diverse products due to competing reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. These pathways play a crucial role in further heterocyclic transformations and biological investigations (Shams et al., 2010).

Antimicrobial Applications

The compound is also used to synthesize acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes and dye precursors. These dyes and their precursors have been evaluated in vitro for both their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms. Some compounds exhibit comparable or even higher efficiency than selected standards. This highlights the potential of these compounds in antimicrobial applications (Shams et al., 2011).

Antitumor and Anticancer Activities

The compound's derivatives have been synthesized and evaluated for their potential antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Among these, certain compounds were found to exhibit considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Similarly, other studies have synthesized and evaluated derivatives of the compound for their anticancer activities, providing insights into their potential application in cancer treatment (Mohamed et al., 2017).

Anti-inflammatory Applications

Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, with some derivatives demonstrating considerable effectiveness (Sunder et al., 2013).

properties

IUPAC Name

2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-7-6-12(9-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBYKZTXEFEBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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